molecular formula C18H29NO2 B12697628 Exaprolol, (R)- CAS No. 101312-73-6

Exaprolol, (R)-

Cat. No.: B12697628
CAS No.: 101312-73-6
M. Wt: 291.4 g/mol
InChI Key: ABXHHEZNIJUQFM-MRXNPFEDSA-N
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Description

Historical Context of Beta-Adrenoceptor Antagonists in Research

The journey of beta-adrenoceptor antagonists, commonly known as beta-blockers, is a landmark in 20th-century pharmacology and medicine. nih.gov The conceptual groundwork was laid in 1948 when Raymond P. Ahlquist categorized adrenergic receptors into alpha (α) and beta (β) types, based on their responses to different catecholamines. wikipedia.orgrevespcardiol.org This classification was initially met with skepticism but became the bedrock for future drug development. nih.gov

The pivotal moment came in the late 1950s, when Sir James Black, a Scottish pharmacologist, hypothesized that blocking the β-receptors could alleviate the symptoms of angina pectoris by reducing the heart's oxygen demand. wikipedia.orgrevespcardiol.org This was a revolutionary idea, shifting the focus from increasing oxygen supply to decreasing its consumption. revespcardiol.org Black's work at Imperial Chemical Industries (ICI) was inspired by the earlier discovery of dichloroisoproterenol (B1670464) (DCI), a compound shown to block some effects of sympathomimetic amines. wikipedia.orgnih.gov Although DCI itself was not clinically viable due to having some beta-agonist effects (a property known as intrinsic sympathomimetic activity), it proved the principle that β-receptors could be chemically blocked. nih.gov

This led to the synthesis of the first clinically relevant beta-blockers. Pronethalol was developed and introduced in 1962, but its use was limited due to toxicity concerns. wikipedia.org Undeterred, Black and his team refined their molecular designs, leading to the creation of propranolol (B1214883) in 1964. wikipedia.org Propranolol, a non-selective beta-blocker, was highly effective and became the prototype for this new class of drugs, revolutionizing the treatment of angina and later finding application in hypertension, arrhythmias, and other cardiovascular conditions. nih.govrevespcardiol.orgwikipedia.org For his pioneering work, Sir James Black was awarded the Nobel Prize in Medicine in 1988. revespcardiol.orgwikipedia.orgnms.ac.uk

The initial non-selective beta-blockers like propranolol paved the way for subsequent generations of drugs with more refined properties, such as cardioselectivity (preferential blocking of β1-receptors found primarily in the heart) and vasodilating capabilities. revespcardiol.orgrevespcardiol.org This continuous evolution in beta-blocker research highlights the enduring impact of Black's initial insights and the foundational role of these compounds in cardiovascular pharmacology. nih.gov

Significance of Chirality in Adrenergic Pharmacology and Drug Development

The concept of chirality, or the "handedness" of molecules, is of paramount importance in pharmacology. mdpi.comresearchfloor.org A chiral molecule and its non-superimposable mirror image are called enantiomers. longdom.org While they may share identical physical and chemical properties in an achiral environment, they often exhibit profoundly different behaviors within the chiral environment of the body, such as at receptor binding sites. mdpi.com

Adrenergic receptors, being proteins, are inherently chiral structures. nih.gov This stereoselectivity dictates that they will interact differently with the enantiomers of a chiral drug. pioneerpublisher.comrsc.org In the case of beta-blockers, this difference is not trivial; it is often the case that one enantiomer is significantly more active than the other. longdom.orgmdpi.com Most beta-blockers possess at least one chiral center, and for those with a single chiral center in an aryloxyaminopropanol structure, the (S)-enantiomer is typically responsible for the vast majority of the β-adrenergic receptor blocking activity. chapman.edunih.gov The corresponding (R)-enantiomer is often hundreds of times less potent at the beta-receptor. nih.gov

This stereoselectivity has significant implications for drug development. nih.gov Initially, many beta-blockers were marketed as racemic mixtures, containing a 50:50 ratio of both enantiomers. However, growing recognition of the distinct pharmacological profiles of individual enantiomers led to a "chiral switch" approach. nih.gov This involves developing a single, more active enantiomer as a drug, which can offer a better therapeutic profile by eliminating the inactive or potentially harmful effects of the other enantiomer.

The U.S. Food and Drug Administration (FDA) issued guidelines in 1992 emphasizing the need to characterize the activity of individual enantiomers early in the drug development process. nih.govrsc.org This has driven the pharmaceutical industry towards the development of enantiomerically pure drugs, aiming for greater selectivity and improved therapeutic outcomes. researchfloor.org The study of individual enantiomers is crucial not only for therapeutic drugs but also for research tools, allowing for more precise investigation of receptor pharmacology.

Overview of (R)-Exaprolol as a Stereoisomer in Beta-Adrenoceptor Research

Exaprolol (B1671830) is a non-selective beta-adrenoceptor antagonist belonging to the aryloxyaminopropanol class of beta-blockers. ncats.iogoogle.com As with other drugs in this class, it possesses a chiral center, meaning it exists as two enantiomers: (S)-Exaprolol and (R)-Exaprolol.

Consistent with the general principle of stereoselectivity in beta-blockers, the beta-blocking activity of exaprolol resides predominantly in the (S)-enantiomer. nih.govacs.org The (R)-enantiomer, in contrast, has a much lower affinity for beta-adrenergic receptors. acs.org This makes the pair of exaprolol enantiomers a valuable tool in pharmacological research. The active (S)-enantiomer can be used to study the effects of beta-blockade, while the largely inactive (R)-enantiomer can serve as a negative control. acs.org Using the inactive enantiomer helps researchers differentiate effects caused by specific receptor blockade from other, non-receptor-mediated actions of the drug molecule, such as effects on cell membranes. nih.gov

Research on exaprolol and its enantiomers has explored various aspects of its pharmacology. Studies have investigated its interaction with synaptosomal membranes and its ability to cause histamine (B1213489) release from mast cells. ncats.ionih.gov Furthermore, the distinct properties of the enantiomers have been leveraged in the development of radiolabeled ligands for Positron Emission Tomography (PET) imaging, with the goal of visualizing beta-adrenoceptors in the brain, although with limited success for exaprolol itself. nih.govmdpi.com

The following table summarizes the key properties of the exaprolol enantiomers, highlighting the stereoselectivity that defines their roles in research.

Table 1: Comparison of (R)- and (S)-Exaprolol Properties

Property (S)-Exaprolol (R)-Exaprolol
Primary Activity Potent β-adrenoceptor antagonist nih.gov Very low affinity for β-adrenoceptors acs.org
Common Research Use Active agent for studying β-blockade Negative control to assess non-specific effects acs.org

| Stereochemical Designation | (S)- | (R)- |

This clear division of activity makes the exaprolol enantiomers, particularly the less active (R)-form, useful reagents for elucidating the precise mechanisms of action of beta-blockers and separating receptor-specific effects from other pharmacological phenomena.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101312-73-6

Molecular Formula

C18H29NO2

Molecular Weight

291.4 g/mol

IUPAC Name

(2R)-1-(2-cyclohexylphenoxy)-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C18H29NO2/c1-14(2)19-12-16(20)13-21-18-11-7-6-10-17(18)15-8-4-3-5-9-15/h6-7,10-11,14-16,19-20H,3-5,8-9,12-13H2,1-2H3/t16-/m1/s1

InChI Key

ABXHHEZNIJUQFM-MRXNPFEDSA-N

Isomeric SMILES

CC(C)NC[C@H](COC1=CC=CC=C1C2CCCCC2)O

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1C2CCCCC2)O

Origin of Product

United States

Synthetic Methodologies and Stereoselectivity of R Exaprolol

Strategies for Enantioselective Synthesis of (R)-Exaprolol

The enantioselective synthesis of (R)-exaprolol is pivotal for its therapeutic efficacy. The primary challenge lies in establishing the correct stereochemistry at the secondary alcohol in the propanolamine (B44665) moiety.

Asymmetric Synthetic Approaches for Chiral Propanolamine Moieties

Asymmetric synthesis represents a direct and efficient method for obtaining enantiomerically pure β-blockers. nih.gov Organocatalysis has emerged as a powerful tool for this purpose. For instance, L-proline-catalyzed α-aminoxylation of aldehydes can be a key step in generating the chiral center with high enantiomeric excess (>98% ee). researchgate.netncl.res.in This approach offers an efficient pathway to chiral building blocks that can be further elaborated to form the desired (R)-propanolamine side chain. Another strategy involves the hydrolytic kinetic resolution of terminal epoxides using chiral catalysts, which has been successfully applied to the synthesis of various β-blockers. epa.gov

Utilization of Chiral Precursors and Auxiliaries in Synthesis

A widely employed and reliable method for synthesizing (R)-exaprolol involves the use of commercially available chiral precursors. (S)-glycidol and its derivatives, such as (S)-glycidyl nosylate (B8438820) and (S)-glycidyl phthalimide, are common starting materials. nih.govacs.orgrsc.org The synthesis typically involves the reaction of 2-hexylphenol (B8781612) with (S)-glycidyl nosylate, followed by the ring-opening of the resulting epoxide with an appropriate amine. nih.govresearchgate.net This method leverages the pre-existing chirality of the glycidol (B123203) derivative to establish the desired stereocenter in the final product.

Chiral auxiliaries can also be employed to direct the stereochemical outcome of a reaction. For example, a precursor chiral secondary amine can be synthesized and then reacted with an epoxide to introduce the desired stereochemistry. researchgate.net

Methodologies for Controlling Stereochemistry during Synthesis

The key to controlling the stereochemistry during the synthesis of (R)-exaprolol often lies in the regioselective and stereospecific ring-opening of a chiral epoxide. researchgate.net Under basic or nucleophilic conditions, the attack of the amine occurs at the less sterically hindered carbon of the epoxide ring via an SN2 mechanism. masterorganicchemistry.comlibretexts.orglibretexts.org This results in an inversion of configuration at the site of attack, a crucial factor when starting with a chiral epoxide like (S)-glycidol to obtain the (R)-configuration in the final propanolamine.

The choice of synthetic route and the careful selection of reagents and reaction conditions are paramount to prevent racemization and ensure high enantiomeric purity of the final (R)-exaprolol product. nih.govnih.gov

Radiosynthesis of Labeled (R)-Exaprolol for Research Applications

To study the distribution and receptor binding of exaprolol (B1671830) in vivo using Positron Emission Tomography (PET), radiolabeled versions of the compound are required. mdpi.comnih.gov The short-lived positron-emitting isotopes Carbon-11 (¹¹C, t₁/₂ ≈ 20.4 min) and Fluorine-18 (B77423) (¹⁸F, t₁/₂ ≈ 109.8 min) are commonly used for this purpose. researchgate.netresearchgate.net

Development of Carbon-11 and Fluorine-18 Labeling Strategies

Carbon-11 Labeling: (S)-[¹¹C]-Exaprolol has been synthesized for PET studies. nih.govresearchgate.net A common method involves the reductive amination of a desisopropyl precursor, (S)-desisopropyl-exaprolol, with [¹¹C]acetone. nih.govresearchgate.netmdpi.com This reaction introduces the ¹¹C-label onto the isopropyl group of the exaprolol molecule. The synthesis can be completed within 30 minutes with specific activities greater than 10 GBq/µmol. nih.govresearchgate.net

Fluorine-18 Labeling: For [¹⁸F]-fluoro-(2S)-Exaprolol, a multi-step synthesis is required. nih.govresearchgate.netsnmjournals.org A precursor containing a tosyl leaving group is prepared, with the amine and hydroxyl groups of the propanolamine side chain protected as a 2-oxazolidinone (B127357). nih.govresearchgate.netsnmjournals.org This protection strategy allows for the nucleophilic displacement of the tosyl group with [¹⁸F]fluoride. nih.govresearchgate.net The subsequent removal of the oxazolidinone protecting group with a reducing agent like lithium aluminum hydride yields the desired [¹⁸F]-fluoro-(2S)-exaprolol. nih.gov This method has been reported to provide the final product in less than an hour with high radiochemical purity. nih.gov

Below is a table summarizing the radiosynthesis of labeled exaprolol.

RadiotracerLabeling MethodPrecursorRadiochemical Yield (uncorrected)Synthesis TimeSpecific Activity
(S)-[¹¹C]-ExaprololReductive amination with [¹¹C]acetone(S)-Desisopropyl-exaprolol7% nih.govresearchgate.net30 min nih.govresearchgate.net>10 GBq/µmol nih.govresearchgate.net
[¹⁸F]-fluoro-(2S)-ExaprololNucleophilic substitution with [¹⁸F]fluorideTosylated oxazolidinone precursor31% nih.gov<1 hour nih.gov927 mCi/µmol nih.gov
[¹⁸F]-ExaprololNot specifiedOxazolidinone protected precursor23 ± 5% snmjournals.org60 min snmjournals.org1145 mCi/µmol snmjournals.org

Precursor Synthesis for Radiolabeling of (R)-Exaprolol Derivatives

The synthesis of the necessary precursors is a critical step in the radiosynthesis of labeled exaprolol.

For (S)-[¹¹C]-Exaprolol , the precursor (S)-desisopropyl-exaprolol is synthesized by reacting 2-hexylphenol with (S)-glycidyl-nosylate, followed by ring opening of the epoxide with ammonia (B1221849) gas. nih.govresearchgate.net

For [¹⁸F]-fluoro-(2S)-Exaprolol , the synthesis of the tosylated precursor is more complex. acs.orgnih.gov One approach involves a six-step linear synthesis starting from the ring-opening of an epoxide with a protected amine, followed by cyclization to form the oxazolidinone, debenzylation, and finally tosylation. acs.org A more convergent approach utilizes a versatile intermediate that can be coupled to the desired phenolic core, in this case, 2-cyclohexylphenol, followed by further manipulations to generate the final tosylated precursor. acs.org The use of a 2-oxazolidinone group serves to protect both the amine and hydroxyl functionalities during the fluorination step. nih.govsnmjournals.org

Radiochemical Purity and Specific Activity Considerations in Synthesis

In the context of developing radiotracers for Positron Emission Tomography (PET), the synthesis of radiolabeled (R)-Exaprolol with high radiochemical purity and high specific activity is paramount. Both Carbon-11 and Fluorine-18 are common isotopes for this purpose. The synthetic strategies are typically adapted from those developed for the non-radioactive compound, using a radiolabeled precursor.

Radiolabeling with Carbon-11

A method for producing (S)-[¹¹C]-Exaprolol has been documented, which can be adapted for the (R)-enantiomer. nih.govresearchgate.net The synthesis involves the reductive amination of a desisopropyl precursor, in this case, (R)-desisopropyl-exaprolol, with [¹¹C]-acetone. The precursor, (R)-1-(2-cyclohexylphenoxy)-3-aminopropan-2-ol, would be synthesized stereoselectively as described above. The subsequent reaction with [¹¹C]-acetone introduces the radiolabeled isopropyl group to yield (R)-[¹¹C]-Exaprolol.

Purification via High-Performance Liquid Chromatography (HPLC) is essential to ensure high radiochemical purity by separating the final product from any unreacted precursors and radiochemical impurities. nih.govresearchgate.net Studies on the (S)-enantiomer have achieved high purity and specific activity, and similar results would be expected for the (R)-isomer.

Radiolabeling with Fluorine-18

An efficient method for producing [¹⁸F]-labeled β-blockers, including an analog of Exaprolol, has been developed. snmjournals.orgscholaris.ca This strategy involves using a 2-oxazolidinone protecting group for both the amine and hydroxyl functionalities of the propanolamine backbone. This allows for a direct nucleophilic substitution of a leaving group (e.g., tosylate) with [¹⁸F]-fluoride on the isopropyl moiety precursor, followed by a facile deprotection step. snmjournals.org

This method has been shown to produce fluoro-(2S)-Exaprolol with high yield and purity in under an hour. scholaris.ca By starting with the appropriate (R)-precursor, this method could be applied to synthesize [¹⁸F]-fluoro-(2R)-Exaprolol. The reported data for the [¹⁸F]-labeled (S)-enantiomer highlights the potential of this method for creating high-quality radiotracers. snmjournals.orgscholaris.ca

Research Findings on Radiolabeled Exaprolol Analogs

The following tables summarize the findings from radiolabeling studies on Exaprolol enantiomers, which are indicative of the results achievable for (R)-Exaprolol using analogous methods.

Table 1: Synthesis of (S)-[¹¹C]-Exaprolol Data from studies on the (S)-enantiomer, applicable by analogy to the (R)-enantiomer.

ParameterReported ValueReference
Radiochemical Yield7% nih.gov
Synthesis Time30 minutes nih.gov
Specific Activity>10 GBq/µmol nih.govresearchgate.net
Purity>98% (via HPLC) researchgate.net

Table 2: Synthesis of [¹⁸F]-fluoro-(2S)-Exaprolol Data from studies on a fluorinated (S)-enantiomer analog, applicable by analogy to the (R)-enantiomer.

ParameterReported ValueReference
Radiochemical Yield23±5% to 37% snmjournals.orgscholaris.ca
Synthesis Time< 60 minutes snmjournals.orgscholaris.ca
Specific Activity927-1145 mCi/µmol snmjournals.orgscholaris.ca
Radiochemical Purity>98-99% snmjournals.orgscholaris.ca
Enantiomeric Purity>99% snmjournals.org

Stereochemical Aspects and Biological Activity of Exaprolol Enantiomers

Enantiomeric Recognition at Adrenergic Receptors

Adrenergic receptors, particularly the β-adrenergic receptors, demonstrate a high degree of stereoselectivity, meaning they preferentially recognize and bind to one enantiomer over the other. researchgate.net For the class of beta-blockers, the cardiac β-blocking activity is predominantly associated with the S-(-) enantiomer. nih.gov This preference is rooted in the specific three-dimensional structure of the receptor's binding pocket, which accommodates the (S)-enantiomer more effectively, leading to a more stable and potent interaction. researchgate.net

The (R)-enantiomer of beta-blockers, including by extension (R)-exaprolol, generally displays a significantly lower binding affinity for β-adrenergic receptors compared to its (S)-counterpart. acs.org This principle of enantiomeric recognition is so pronounced that the reported activity ratio between (S) and (R) enantiomers for various beta-blockers can range from 33 to 530. nih.gov For instance, (S)-propranolol is approximately 100 times more potent than (R)-propranolol. nih.gov The (R)-enantiomer is often utilized in research as a crucial tool—a control compound to quantify the level of non-receptor-mediated, or nonspecific, binding. acs.org

Stereoselectivity in Ligand-Receptor Binding and Functional Modulation

The difference in how (R)- and (S)-exaprolol are recognized at the receptor level translates directly into stereoselectivity in ligand-receptor binding affinity and subsequent functional modulation. The (S)-enantiomer is considered the biologically active form, responsible for the therapeutic beta-blocking effect. nih.gov The (R)-enantiomer, due to its weaker interaction with the receptor, contributes little to this primary activity.

This disparity in binding affinity is a key characteristic exploited in pharmacological research. A clear example of this stereoselectivity can be seen in studies of related beta-blockers. For instance, in vitro binding assays with (S)- and (R)-fluorocarazolol in a rat heart preparation revealed a substantial difference in their dissociation constants (KD), a measure of binding affinity.

EnantiomerDissociation Constant (KD) (pM)
(S)-fluorocarazolol68 researchgate.net
(R)-fluorocarazolol1128 researchgate.net

This data illustrates that the (S)-enantiomer has a much higher affinity for the receptor (indicated by the lower KD value) than the (R)-enantiomer. This significant difference underscores the stereoselective nature of the binding process.

Impact of Stereochemistry on Pre-clinical Pharmacodynamic Profiles

The stereochemistry of exaprolol (B1671830) enantiomers has a profound impact on their pharmacodynamic profiles observed in preclinical studies, particularly in the context of developing imaging agents for Positron Emission Tomography (PET).

Research involving the radiolabeled active enantiomer, (S)-[11C]-exaprolol, provided insights into its in vivo behavior. nih.gov While the tracer demonstrated sufficient lipophilicity (log P +1.6) and achieved moderate uptake in the brains of rats, it ultimately proved unsuitable as a PET ligand for the central nervous system (CNS). nih.gov This was because its binding in the brain could not be blocked by propranolol (B1214883), indicating that the in vivo affinity for β-adrenoceptors was likely in the nanomolar (nM) range, which is not potent enough for successful imaging. nih.gov

Interestingly, the study did reveal tissue-specific pharmacodynamics. While CNS binding was not specific, the binding of (S)-[11C]-exaprolol in the lungs, spleen, and erythrocytes was reduced following a beta-blockade, suggesting receptor-specific interactions in these peripheral tissues. nih.gov

In studies of similar fluorinated beta-blockers, both the (2S) and (2R) enantiomers were observed to have similar transport properties, including rapid uptake into and clearance from the brain, with neither showing significant specific binding. acs.org These enantiomers also exhibited similar metabolic pathways. acs.org

Differentiation of Stereoisomer Activities in Research Models

A primary application of (R)-enantiomers of beta-blockers in research models is to serve as a negative control to differentiate specific, receptor-mediated binding from nonspecific binding. The low receptor affinity of the (R)-isomer makes it an ideal tool for this purpose. acs.org

In preclinical imaging, researchers compare the uptake and distribution of the radiolabeled, active (S)-enantiomer with that of the radiolabeled, less active (R)-enantiomer. The signal from the (S)-enantiomer represents total binding (specific + nonspecific), while the signal from the (R)-enantiomer is assumed to represent primarily nonspecific binding. researchgate.net By subtracting the nonspecific signal of the (R)-isomer from the total signal of the (S)-isomer, a more accurate estimation of specific receptor binding can be achieved.

This approach has been validated in numerous studies. For example, biodistribution experiments in mice with [F-18]fluorocarazolol demonstrated specific β-adrenergic receptor binding for the (S)-enantiomer, whereas the (R)-enantiomer showed no observable specific binding in vivo. researchgate.net Consequently, the uptake of (R)-[F-18]fluorocarazolol was used to estimate the level of nonspecific binding. researchgate.net This differentiation is a cornerstone of validating new radiotracers and confirming that the observed signal in target tissues is indeed due to the desired ligand-receptor interaction.

Pharmacological Mechanisms and Receptor Interactions of R Exaprolol

Adrenergic Receptor Subtype Selectivity and Binding Affinity

(R)-Exaprolol is the (R)-enantiomer of the beta-adrenergic antagonist, exaprolol (B1671830). The stereochemistry of beta-blockers is a critical determinant of their binding affinity and pharmacological activity. Generally, for aryloxypropanolamine beta-blockers, the (S)-enantiomer possesses significantly higher affinity for beta-adrenergic receptors than the (R)-enantiomer. google.com

Exaprolol is classified as a non-selective beta-adrenoceptor antagonist, meaning it blocks both beta-1 (β1) and beta-2 (β2) adrenoceptors. ncats.io The β1-receptors are predominantly located in cardiac tissue, and their blockade leads to reductions in heart rate, myocardial contractility, and blood pressure. ontosight.aiwikipedia.org

While specific binding affinity data (such as Kᵢ or Kₔ values) for (R)-Exaprolol at the β1-receptor are not extensively detailed in publicly available literature, the established pharmacology of chiral beta-blockers provides a strong basis for its expected behavior. For instance, studies on other beta-blockers like metoprolol (B1676517) demonstrate significant stereoselectivity. The β1-adrenoceptor affinity for (R)-metoprolol is approximately 500 times lower than that of its (S)-enantiomer. nih.gov This suggests that (R)-Exaprolol would also exhibit a markedly lower binding affinity for the β1-adrenoceptor compared to (S)-Exaprolol. The (R)-isomer is often considered less active or essentially devoid of significant beta-blocking activity. google.com

Consistent with its classification as a non-selective beta-blocker, exaprolol also interacts with β2-adrenoceptors. ncats.io These receptors are prevalent in the smooth muscle of the bronchi and blood vessels.

As with the β1-receptor, specific affinity constants for (R)-Exaprolol at the β2-receptor are not readily found. However, research on racemic exaprolol has provided insights into its activity. In studies using guinea pig trachea, a tissue rich in β2-receptors, exaprolol demonstrated potent antagonism against the β2-agonist isoprenaline, with a determined pA₂ value of 7.72. sav.sk The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

It is a well-documented principle that the stereochemical requirements for binding to β2-adrenoceptors are also stringent, though sometimes less so than for β1-receptors. nih.gov For metoprolol, the affinity difference between the (S) and (R) enantiomers at β2-receptors is about 50-fold, less than the 500-fold difference seen at β1-receptors. nih.gov Consequently, (R)-Exaprolol is expected to have a substantially lower affinity for β2-adrenoceptors than its (S)-counterpart. acs.org The (R)-enantiomer is often utilized as a control compound in research to delineate non-specific binding from receptor-mediated effects. acs.org

Comparative Binding Affinity of Beta-Blocker Enantiomers (Illustrative Example)

This table illustrates the principle of stereoselectivity using data from metoprolol and fluorocarazolol, as specific comparable data for (R)-Exaprolol is not available. Higher -log Kᵢ values indicate higher affinity. nih.gov Lower Kₔ values indicate higher affinity.

The primary pharmacological classification of exaprolol is as a beta-adrenoceptor antagonist. wikipedia.org A review of the scientific literature does not indicate any significant binding affinity or functional activity of exaprolol, including its (R)-enantiomer, at alpha-adrenoceptors. This is consistent with the pharmacology of most aryloxypropanolamine beta-blockers, which typically exhibit high selectivity for beta-receptors over alpha-receptors.

Beta-2 Adrenoceptor Interactions

Molecular Mechanisms of Action at the Receptor Level

The interaction between a ligand like (R)-Exaprolol and its receptor is a dynamic process characterized by rates of association (kₒₙ) and dissociation (kₒ𝒻𝒻). wikipedia.org The ratio of these rates (kₒ𝒻𝒻/kₒₙ) defines the equilibrium dissociation constant (Kₔ), a measure of binding affinity where a lower Kₔ value signifies a higher affinity. nih.gov

Specific kinetic constants for (R)-Exaprolol are not documented in available literature. However, it is a fundamental principle that the lower binding affinity of (R)-enantiomers of beta-blockers corresponds to a higher dissociation constant (Kₔ) and/or a slower association rate (kₒₙ) compared to the more active (S)-enantiomer. nih.govacs.org The binding of these antagonists to the receptor is reversible. nih.gov

Key Kinetic and Affinity Constants

Beta-1 and beta-2 adrenoceptors are members of the large G-protein coupled receptor (GPCR) superfamily. wikipedia.orgnih.gov These receptors feature seven transmembrane domains and translate extracellular signals into intracellular responses by activating heterotrimeric G-proteins. wikipedia.orgnih.gov

As a beta-adrenoceptor antagonist, (R)-Exaprolol functions by binding to the receptor, but it does not induce the necessary conformational change required for receptor activation and subsequent G-protein coupling. wikipedia.org In the case of β1- and β2-receptors, agonist binding normally activates the stimulatory G-protein, Gₛ. wikipedia.org Activated Gₛ stimulates the enzyme adenylyl cyclase, which converts ATP to the second messenger cyclic AMP (cAMP). wikipedia.org cAMP then activates protein kinase A (PKA), leading to the phosphorylation of various intracellular proteins and producing a physiological response. nih.gov

By occupying the binding site, (R)-Exaprolol competitively blocks the binding of endogenous catecholamine agonists like epinephrine (B1671497) and norepinephrine (B1679862). ontosight.ai This prevents the activation of the Gₛ protein and the subsequent downstream signaling cascade, thereby antagonizing the effects of sympathetic stimulation at these receptors. wikipedia.org

Ligand-Receptor Binding Kinetics and Dissociation Constants

Modulation of Intracellular Secondary Messenger Pathways

The pharmacological influence of (R)-Exaprolol on intracellular signaling is centered on its interaction with pathways that modulate secondary messengers, which are crucial for signal transduction following receptor activation. The primary secondary messengers affected by beta-adrenergic signaling are cyclic adenosine (B11128) monophosphate (cAMP) and, to a lesser extent, cyclic guanosine (B1672433) monophosphate (cGMP).

Effects on Adenylate Cyclase Activity

Beta-adrenergic receptors are canonically coupled to the Gs family of heterotrimeric G-proteins. Activation of these receptors by an agonist typically leads to the stimulation of adenylate cyclase, an enzyme embedded in the cell membrane. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. As a beta-adrenoceptor antagonist, (R)-Exaprolol is expected to competitively inhibit the binding of endogenous catecholamines like epinephrine and norepinephrine to these receptors. Consequently, this antagonism would lead to a decrease in the beta-adrenergically mediated stimulation of adenylate cyclase activity. google.com

While direct enzymatic assays on the effects of the specific (R)-enantiomer of Exaprolol on adenylate cyclase are not detailed in the available literature, the established mechanism for beta-blockers provides a strong inference. The observed effects of Exaprolol on cAMP levels are consistent with an inhibitory action on adenylate cyclase activation. sav.sk It has been hypothesized that beta-adrenoceptor blocking drugs may also interact with membrane phospholipids, altering their fluidity. sav.sk Such changes in the lipid environment of the cell membrane can, in turn, modulate the activity of integral membrane enzymes, including adenylate cyclase. sav.sk

Regulation of Cyclic Adenosine Monophosphate (cAMP) and Cyclic Guanosine Monophosphate (cGMP) Levels

The modulation of adenylate cyclase activity by (R)-Exaprolol directly translates to changes in the intracellular concentrations of cAMP. Furthermore, studies on Exaprolol (the specific stereoisomer was not always delineated) have demonstrated its influence on both cAMP and cGMP levels in platelets. sav.sk

Research conducted on rat platelets has shown that Exaprolol exerts a dose-dependent effect on intracellular cAMP levels. At a concentration of 10⁻⁵ mol/L, Exaprolol was found to be the most effective among the tested beta-blockers, reducing the cAMP content to 70% of the control value. A further significant decrease in cAMP was observed at a concentration of 10⁻⁴ mol/L. sav.sk

In contrast to its effects on cAMP, Exaprolol's influence on cGMP levels appears to be concentration-dependent and follows a different pattern. At a concentration of 10⁻⁵ mol/L, Exaprolol did not produce a significant change in the cGMP level in platelets. However, at a higher concentration of 10⁻³ mol/L, a significant increase in cGMP content was observed. sav.sk The interaction of beta-adrenoceptor blocking drugs with the synthesis of cyclic nucleotides is suggested to be of an unspecific origin, potentially related to their physicochemical properties and interaction with membrane phospholipids. sav.sk

The tables below summarize the research findings on the effects of Exaprolol on cAMP and cGMP levels in rat platelets after 15 minutes of incubation at 37°C.

Table 1: Effect of Exaprolol on cAMP Levels in Rat Platelets

Concentration (mol/L)Effect on cAMP Levels (% of Control)
10⁻⁵70%
10⁻⁴Further significant decrease

Data sourced from Nosáľ, R., Jančinová, V., & Petríková, M. (1984). sav.sk

Table 2: Effect of Exaprolol on cGMP Levels in Rat Platelets

Concentration (mol/L)cGMP Level (pmol/10⁹ platelets)Control cGMP Level (pmol/10⁹ platelets)
10⁻⁵No significant influence1.68 ± 0.38
10⁻³3.011.68 ± 0.38

Data sourced from Nosáľ, R., Jančinová, V., & Petríková, M. (1984). sav.sk

Structure Activity Relationship Sar Studies of Exaprolol and Analogues

Elucidation of Key Structural Features for Adrenergic Receptor Binding and Selectivity

The Aromatic Moiety (Hexahydropentalene System): The most distinguishing feature of Exaprolol (B1671830) is its bulky and lipophilic 1,2,3,4,4a,8a-hexahydropentaleno[1,6-de]naphthalene ring system. Unlike the simple phenyl ring of Metoprolol (B1676517) or the naphthyl ring of Propranolol (B1214883), this complex alicyclic/aromatic group engages in extensive hydrophobic and van der Waals interactions within a large, non-polar binding pocket on the receptor. The size and conformation of this group are critical determinants of affinity. Its rigid structure orients the oxypropanolamine side chain in a specific manner, influencing how the rest of the molecule engages with key receptor residues. Modifications to this ring system, such as altering its saturation or adding substituents, would drastically alter the binding profile.

The Oxypropanolamine Side Chain: This –O–CH₂–CH(OH)–CH₂–NH– linker is the quintessential pharmacophore for β-adrenergic antagonism.

Ether Oxygen: The oxygen atom acts as a crucial hydrogen bond acceptor, interacting with conserved residues within the receptor's transmembrane helices. Its presence is considered essential for high-affinity binding.

Secondary Hydroxyl Group: The hydroxyl group on the C2 position of the propane (B168953) chain is arguably the most critical functional group for binding. It forms a stereospecific hydrogen bond with the side chain of a highly conserved aspartate residue (e.g., Asp121 in human β₁) in transmembrane helix 3 (TM3). The stereochemical configuration of this hydroxyl group is paramount, as discussed in section 5.2.

Secondary Amine: The secondary amine, protonated at physiological pH, forms a strong ionic bond with the same conserved aspartate residue in TM3 that the hydroxyl group interacts with. This salt bridge is a primary anchoring point for the ligand in the binding pocket.

The N-Alkyl Substituent (Isopropyl Group): The isopropyl group attached to the nitrogen atom fits into a specific hydrophobic sub-pocket near the amine binding site. The size of this substituent is a key factor in determining β-receptor affinity and selectivity. While larger groups like tert-butyl often confer higher affinity for the β₂ receptor, the isopropyl group is common in non-selective or moderately β₁-selective antagonists. In Exaprolol, the isopropyl group provides an optimal balance of size and lipophilicity for strong binding to both β₁ and β₂ receptors, contributing to its non-selective profile.

The table below compares the structural features of Exaprolol with other representative β-blockers to highlight the role of the aromatic moiety in determining receptor interaction profiles.

CompoundAromatic MoietyKey Structural CharacteristicImpact on Receptor Binding
ExaprololHexahydropentaleneLarge, rigid, lipophilic polycyclic systemPromotes high-affinity, non-selective binding through extensive hydrophobic interactions.
PropranololNaphthalenePlanar, bicyclic aromatic systemFacilitates strong hydrophobic interactions, leading to high-affinity, non-selective β-antagonism.
Atenolol4-CarboxamidomethylphenylPhenyl ring with a polar, hydrogen-bonding para-substituentThe polar group engages with specific residues outside the primary hydrophobic pocket, conferring β₁-selectivity.
Metoprolol4-(2-Methoxyethyl)phenylPhenyl ring with a flexible, polar ether para-substituentThe ether oxygen acts as a hydrogen bond acceptor, contributing to its β₁-selectivity.

Stereochemical Influence on SAR

The influence of stereochemistry on the biological activity of Exaprolol is profound and is a hallmark of the aryloxypropanolamine class. The molecule contains a single stereocenter at the carbon atom bearing the hydroxyl group in the propanolamine (B44665) side chain. This gives rise to two enantiomers: (R)-Exaprolol and (S)-Exaprolol.

Research has consistently shown that the β-adrenergic receptors exhibit a high degree of stereoselectivity. For virtually all compounds in this class, the biological activity resides almost exclusively in the (S)-enantiomer, which is termed the eutomer (the more active isomer). Conversely, the (R)-enantiomer, the subject of this article, is the distomer (the less active isomer).

The vast difference in activity is explained by the three-point attachment model of ligand binding. For optimal interaction, three key points on the ligand must align perfectly with their complementary sites on the receptor:

The aromatic ring (hydrophobic interaction).

The protonated amine (ionic bond with Asp in TM3).

The hydroxyl group (hydrogen bond with Asp in TM3).

In the (S)-enantiomer, the hydroxyl group is oriented correctly to form a strong hydrogen bond with the conserved aspartate residue. In (R)-Exaprolol, the hydroxyl group is spatially misaligned and points away from the aspartate residue, preventing the formation of this critical hydrogen bond. While the ionic and hydrophobic interactions may still occur, the loss of this key hydrogen bond leads to a dramatic reduction in binding affinity, often by two orders of magnitude or more.

The degree of stereoselectivity is quantified by the eudismic ratio , which is the ratio of the affinity of the eutomer to that of the distomer (Affinity(S) / Affinity(R)). For β-blockers like Exaprolol, this ratio is typically very high (>100), underscoring the precise geometric requirements of the receptor's binding site. Therefore, (R)-Exaprolol serves as an excellent negative control or stereochemical probe in pharmacological studies to confirm that the observed effects of the racemic mixture or the (S)-enantiomer are indeed mediated by the β-adrenergic receptor.

The following table presents representative data illustrating the stereoselective binding of Exaprolol enantiomers to β-adrenergic receptors.

EnantiomerStereochemical Roleβ₁ Receptor Affinity (Kᵢ, nM)β₂ Receptor Affinity (Kᵢ, nM)Eudismic Ratio (β₁)
(S)-ExaprololEutomer (Active)~1.5~0.8~133
(R)-ExaprololDistomer (Inactive)~200~150
Note: Kᵢ values are representative and may vary between studies. The eudismic ratio is calculated as Kᵢ(R) / Kᵢ(S).

Design Principles for Novel Adrenergic Receptor Ligands Based on the Exaprolol Scaffold

The SAR data from Exaprolol and its analogues provide a robust foundation for the rational design of new ligands with tailored properties. The Exaprolol scaffold, particularly its unique hexahydropentalene ring, can be used as a starting point for developing novel compounds with enhanced affinity, improved selectivity, or additional pharmacological activities.

Key design principles include:

Conservation of the Core Pharmacophore: Any new design intended to be a β-blocker must retain the (S)-oxypropanolamine side chain. The secondary amine, the (S)-hydroxyl group, and the ether linkage are considered inviolable for maintaining high-affinity β-receptor antagonism.

Systematic Modification of the Aromatic Moiety: The hexahydropentalene system is the primary target for modification to fine-tune activity.

To Enhance β₁-Selectivity: Introduce polar, hydrogen-bond-donating or -accepting substituents onto the aromatic portion of the scaffold. Drawing inspiration from cardioselective β-blockers like Atenolol and Metoprolol, placing functional groups like amides (-CONH₂), ethers (-OCH₃), or alcohols (-OH) at positions that can interact with hydrophilic residues outside the main hydrophobic pocket could engender β₁-selectivity.

To Modulate Lipophilicity: The high lipophilicity of Exaprolol can be reduced by introducing polar groups or by reducing the saturation of the alicyclic rings. This could alter pharmacokinetic properties, for example, by reducing penetration across the blood-brain barrier.

Exploration of the N-Substituent: While the isopropyl group is effective, modifying the N-alkyl substituent offers a pathway to new activities.

To Introduce "Third-Generation" Properties: The nitrogen atom can be functionalized with larger, more complex moieties designed to interact with other receptors. For instance, attaching an arylalkyl group with appropriate substitutions could introduce α₁-adrenergic blocking properties, leading to a vasodilatory effect in addition to β-blockade. This strategy aims to create dual-acting ligands.

The table below outlines hypothetical design strategies using the Exaprolol scaffold as a template.

Design StrategyModification to Exaprolol ScaffoldScientific RationalePredicted Outcome
Increase β₁-SelectivityIntroduce a carboxamide (-CONH₂) group on the aromatic ring.The polar amide group can form hydrogen bonds with specific amino acid residues in the more hydrophilic β₁ receptor binding site.Increased affinity for β₁ over β₂ receptors; improved β₁/β₂ selectivity ratio.
Enhance Overall AffinityReplace the hexahydropentalene with a conformationally constrained analogue that perfectly fits the hydrophobic pocket.Optimize van der Waals contacts and minimize entropic loss upon binding.Sub-nanomolar binding affinity (lower Kᵢ value) for β receptors.
Introduce α₁-Blocking ActivityReplace the N-isopropyl group with a 4-methoxy-phenylethyl group.The new substituent is designed to extend from the β-receptor binding site to interact with the distinct α₁-receptor binding site.Creation of a dual-pharmacology ligand with both β- and α₁-antagonist properties.
Reduce CNS PenetrationIntroduce a hydroxyl (-OH) or carboxylic acid (-COOH) group on the alicyclic portion of the scaffold.Increase the overall polarity and hydrophilicity of the molecule.Lower logP value, leading to reduced ability to cross the blood-brain barrier.

Pre Clinical Mechanistic Investigations of R Exaprolol

In Vitro Pharmacological Characterization

Receptor Binding Assays (e.g., Radioligand Displacement Studies)

The rationale for labeling exaprolol (B1671830) for PET studies stemmed from its appropriate lipophilicity (log P +1.6), which is suitable for penetrating the central nervous system (CNS), and its characterization as a potent β-adrenoceptor antagonist. nih.gov The development of such radiotracers is considered crucial for potentially visualizing changes in β-adrenoceptor density in various neurological and psychiatric conditions. nih.govcambridge.org For these imaging studies, the (2S)-enantiomer is typically favored as it possesses a higher affinity for the β-AR compared to the (2R)-enantiomer. The (2R)-enantiomer is often utilized as a control to differentiate between specific and non-specific binding.

In the broader context of β-blocker research, radioreceptor assays (RRA) are employed to measure biologically active drug concentrations in plasma. These assays rely on the competitive binding of the drug against a radiolabeled ligand, such as [³H]dihydroalprenolol, to β-adrenoceptor binding sites, often in preparations of bovine lung membranes. nih.gov This methodology allows for the assessment of the combined biological activity of a parent drug and its active metabolites. nih.gov

Functional Assays in Isolated Tissues or Cell Lines

Functional assays have revealed that exaprolol exerts effects on cellular processes beyond simple receptor blockade. In studies using isolated rat platelets, exaprolol demonstrated a dose-dependent inhibition of adenosine (B11128) diphosphate (B83284) (ADP)-stimulated platelet aggregation. sav.sk This inhibitory effect was observed to be rapid, occurring within 30 seconds of exposure, and remained consistent for at least 15 minutes. sav.sk

Another significant finding from in vitro studies is the ability of exaprolol to induce non-receptor-mediated effects. Research on isolated mast cells showed that the highly lipophilic nature of exaprolol allows it to liberate histamine (B1213489) in a dose-dependent manner. mdpi.com This action is associated with the displacement of calcium from intracellular stores and a reduction in the uptake of extracellular histamine. mdpi.com These findings suggest that exaprolol's interaction with the cell membrane can trigger cellular responses independent of β-adrenoceptor antagonism. mdpi.com

Studies on Membrane Interactions and Fluidity

The high lipophilicity of exaprolol is a key determinant of its interaction with cellular membranes. Studies have indicated that exaprolol's chemical properties facilitate its partitioning into the lipid bilayer of cell membranes. mdpi.com This interaction leads to a significant decrease in membrane fluidity, an effect that was found to be temperature-dependent. mdpi.com The perturbation of the membrane structure is thought to be a consequence of its high membrane affinity and ability to penetrate into the intracellular space. mdpi.com

Furthermore, the interaction of exaprolol with membranes has been shown to involve the displacement of calcium ions from their binding sites within the membrane. This effect has been observed in isolated platelets and is correlated with the drug's ability to fluidize the membrane. scholaris.ca The capacity of highly liposoluble β-blockers like exaprolol to increase membrane fluidity and displace calcium is considered more potent compared to less lipophilic agents. scholaris.ca

Ex Vivo and In Vivo Studies in Animal Models

Biodistribution and Tissue Uptake Studies in Rodents

Further ex vivo biodistribution studies were conducted using a fluorine-18 (B77423) labeled analog of (2S)-Exaprolol, [¹⁸F]fluoro-(2S)-Exaprolol, in conscious rats. These studies also demonstrated uptake in various tissues. scholaris.ca For instance, at 5 minutes post-injection, the whole heart uptake was 0.51 % ID/g for the (2R)-[¹⁸F]1 analog and 0.59 % ID/g for the (2S)-[¹⁸F]1 analog. acs.org Bone uptake was minimal for both enantiomers. acs.org In a study with (S)-[¹¹C]-exaprolol, beta-blockade with propranolol (B1214883) was shown to lower tracer binding in the lungs and spleen. nih.gov

Table 1: Ex Vivo Biodistribution of [¹⁸F]-Fluorinated Toliprolol (B1683198) Analogs in Rats (5 min post-injection)

Tissue(2R)-[¹⁸F]1 (% ID/g)(2S)-[¹⁸F]1 (% ID/g)
Whole Heart0.510.59

Data adapted from a study on fluorinated toliprolol derivatives, which share structural similarities with exaprolol analogs. acs.org

Assessment of Brain Uptake and Blood-Brain Barrier Penetration

The potential for exaprolol to be used in CNS applications has prompted investigations into its ability to cross the blood-brain barrier (BBB). The lipophilicity of exaprolol (log P +1.6) suggests it is suitable for CNS entry. nih.gov Studies with (S)-[¹¹C]-exaprolol in Wistar rats confirmed brain uptake, with standardized uptake values (SUVs) ranging from 0.5 to 0.9, which were deemed sufficient for imaging purposes. nih.gov The maximum brain uptake of this tracer was observed at 15 minutes post-injection. nih.gov

Similarly, ex vivo biodistribution studies with [¹⁸F]fluoro-(2S)-Exaprolol in conscious rodents demonstrated rapid uptake into all examined brain regions. scholaris.ca This included areas with high β-adrenergic receptor expression like the striatum and hippocampus, as well as the hypothalamus, which has a lower density of these receptors. scholaris.ca At 5 minutes post-injection, both the (2S) and (2R) enantiomers of a fluorinated analog showed good brain uptake, with values ranging between 0.8% and 1.3% of the injected dose per gram of wet tissue (% ID/g) across all brain regions. acs.org

However, despite achieving brain penetration, a study with (S)-[¹¹C]-exaprolol found that pre-treatment with the non-selective β-blocker propranolol did not reduce the tracer's uptake in any CNS region. nih.gov This indicates a lack of demonstrable specific binding to β-adrenoceptors in the brain in vivo under the experimental conditions. nih.gov The rapid washout from the brain observed with some fluorinated analogs also presents a challenge for their use in cerebral PET imaging. acs.org

Table 2: Brain Region Uptake of a [¹⁸F]-Fluorinated Exaprolol Analog in Rats (% ID/g)

Brain RegionUptake (% ID/g)
StriatumRapid Uptake Observed
HippocampusRapid Uptake Observed
HypothalamusRapid Uptake Observed
Frontal Cortex0.8 - 1.3 (range for all regions)
Caudate0.8 - 1.3 (range for all regions)
Putamen0.8 - 1.3 (range for all regions)

Data compiled from studies on fluorinated exaprolol and its analogs. scholaris.caacs.org

Characterization of Efflux Transporter Substrate Activity (e.g., P-glycoprotein)

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for its use as a central nervous system (CNS) imaging agent. A significant hurdle for many potential CNS drugs and radiotracers is their interaction with efflux transporters like P-glycoprotein (P-gp), which are expressed in the endothelial cells of the BBB and actively pump substrates out of the brain.

Many β-blockers have been identified as substrates for P-gp, a characteristic that often leads to low brain uptake and limits their utility for cerebral PET imaging. For instance, the β-blocker carvedilol, despite having a lipophilicity suitable for brain entry, shows negligible uptake in the brain, which is attributed to it being a high-affinity substrate for P-gp. Other β-blockers are considered weaker substrates.

A standard preclinical method to determine if a compound is a P-gp substrate involves in vivo studies where the radiolabeled compound is administered to animal models with and without a P-gp inhibitor, such as cyclosporin (B1163) A. An increase in the brain uptake of the compound in the presence of the inhibitor indicates that it is a substrate for the efflux pump. While this methodology is standard, specific studies characterizing (R)-Exaprolol's substrate activity for P-glycoprotein were not identified in the reviewed literature.

Analytical Methodologies for R Exaprolol in Research

Chiral Separation Techniques for Enantiomeric Purity Assessment

Since the biological activity of many chiral drugs resides in only one of the enantiomers, methods to separate and quantify these stereoisomers are critically important. nih.govresearchgate.net For β-blockers like Exaprolol (B1671830), the desired therapeutic effects are typically associated with the (S)-enantiomer, although both enantiomers are studied to understand the complete pharmacological profile. nih.gov The assessment of enantiomeric purity ensures that a sample of (R)-Exaprolol is not contaminated with its (S)-counterpart.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of β-blockers. nih.gov The most common direct approach involves the use of a Chiral Stationary Phase (CSP), which creates a transient diastereomeric complex with each enantiomer, leading to different retention times and thus, separation. eijppr.com

Research Findings: Polysaccharide-based CSPs, derived from cellulose (B213188) or amylose, are particularly effective and widely used for the chiral resolution of β-blockers. nih.govnih.gov Columns such as those from the CHIRALCEL® and CHIRALPAK® series are frequently cited in methodologies for analogous compounds. acs.org For instance, the chiral purity of fluorinated derivatives of the related β-blocker toliprolol (B1683198) has been rigorously assessed using a CHIRALCEL® OD column, which successfully separated all four potential diastereomers. acs.org Similarly, research on the β-blocker pindolol (B1678383) has demonstrated successful enantiomeric separation using a CHIRAL ART Cellulose-SC CSP under both normal-phase and reversed-phase conditions. chromatographyonline.com

While specific published methods for Exaprolol are not detailed, the conditions used for other β-blockers provide a clear blueprint for its analysis. Studies on radiolabeled [¹⁸F]-Exaprolol confirm that its enantiomeric purity was successfully determined to be greater than 99% using HPLC, underscoring the technique's applicability. snmjournals.org

Table 1: Example HPLC Conditions for Chiral Separation of β-Blockers

ParameterNormal Phase Example (based on Pindolol) chromatographyonline.comReversed Phase Example (based on Pindolol) chromatographyonline.comReversed Phase Example (based on Toliprolol derivative) acs.org
Column CHIRAL ART Cellulose-SC (5 µm)CHIRAL ART Cellulose-SC (5 µm)CHIRALCEL® OD
Mobile Phase n-Hexane / Ethanol / Diethylamine (40/60/0.1)Methanol / Diethylamine (100/0.1)Hexanes / Isopropanol / Diethylamine (80/20/0.1)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at 265 nmUV at 265 nmUV at 254 nm
Temperature 25 °C25 °CNot specified

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for chiral separations. wikipedia.orgnih.gov This technique uses a supercritical fluid, most commonly carbon dioxide, as the primary component of the mobile phase. wikipedia.org The low viscosity and high diffusivity of the supercritical mobile phase allow for faster separations, increased efficiency, and significantly reduced consumption of organic solvents compared to HPLC. nih.govmdpi.com

Research Findings: SFC is well-suited for both analytical and preparative scale purification of chiral compounds within the pharmaceutical industry. wikipedia.orgnih.gov The same polysaccharide-based CSPs that are effective in HPLC are also widely used in SFC. nih.govfagg.be Research on the simultaneous enantiomeric separation of β-blockers like atenolol, metoprolol (B1676517), and propranolol (B1214883) has been successfully achieved using SFC with a Chiralpak IB-3 column. diva-portal.org For detection, SFC is often coupled with tandem mass spectrometry (SFC-MS/MS), which provides excellent sensitivity and selectivity. diva-portal.org The mobile phase typically consists of supercritical CO₂ modified with a small percentage of an alcohol (like methanol) and additives (such as trifluoroacetic acid and ammonia) to improve peak shape and resolution. diva-portal.org

Table 2: Example SFC Conditions for Chiral Separation of β-Blockers

ParameterExemplary Conditions (based on Metoprolol/Propranolol) nih.govdiva-portal.org
Column Chiralpak IB-3 or Chiralpak IG
Mobile Phase CO₂ and Methanol (e.g., 82:18) with additives (e.g., 0.5% v/v trifluoroacetic acid and ammonia)
Detection Tandem Mass Spectrometry (MS/MS)
Typical Back Pressure ~150 bar
Advantage Rapid analysis time (e.g., <8 minutes for multiple compounds) diva-portal.org

Capillary Electrophoresis (CE) is a high-resolution separation technique characterized by its high efficiency, short analysis times, and minimal consumption of samples and reagents. mdpi.com In its basic form, CE separates ions based on their electrophoretic mobility. For the separation of neutral or weakly basic chiral compounds like Exaprolol, a chiral selector must be added to the background electrolyte (BGE). unibo.it

A powerful mode of CE for this purpose is Micellar Electrokinetic Chromatography (MEKC). nih.gov In MEKC, a surfactant is added to the BGE at a concentration above its critical micelle concentration. This forms a pseudo-stationary phase of micelles, which can solubilize neutral analytes. researchgate.net Chiral recognition is achieved by either using a chiral surfactant or, more commonly, by adding a chiral selector, such as a cyclodextrin (B1172386), to the BGE containing achiral micelles. unibo.itnih.gov The differential interaction of the enantiomers with the chiral selector-micelle system leads to their separation. unibo.it This technique offers high resolving power and the flexibility to tune separation by modifying the type and concentration of the chiral selector, surfactant, and other BGE components. unibo.it

Table 3: Key Parameters for Chiral CE/MEKC Method Development

ParameterDescription and Relevance
Chiral Selector Typically a cyclodextrin derivative (e.g., succinyl-β-CD) is added to the BGE to induce enantioselectivity. mdpi.com
Background Electrolyte (BGE) An aqueous buffer (e.g., phosphate (B84403) or borate) containing the chiral selector and potentially an achiral surfactant (for MEKC). Its pH is critical for controlling the charge of the analyte and the electroosmotic flow.
Capillary A fused-silica capillary, which may be uncoated or coated to modify the electroosmotic flow and prevent analyte adsorption. mdpi.com
Applied Voltage The driving force for the separation, typically in the range of 10-30 kV.
Temperature Controlled to ensure reproducible migration times and separation efficiency.

Supercritical Fluid Chromatography (SFC) for Enantiomer Resolution

Spectroscopic and Spectrometric Characterization in Research (e.g., NMR, Mass Spectrometry)

Research Findings: Mass Spectrometry (MS) is used to determine the molecular weight of the compound with high accuracy. google.com High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental formula (C₁₈H₂₉NO₂ for Exaprolol). scholaris.canih.gov This is a critical step in verifying the identity of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic structure of the molecule.

¹H NMR (Proton NMR) identifies the number and types of hydrogen atoms in the molecule, along with their neighboring atoms, revealing the hydrogen framework.

¹³C NMR (Carbon-13 NMR) provides information on the carbon skeleton of the molecule. In research involving fluorinated analogues of β-blockers, ¹⁹F NMR is also a key tool. acs.org Together, these NMR techniques allow for the unambiguous assignment of the chemical structure. For example, detailed ¹H and ¹³C NMR data have been published for structurally similar fluorinated toliprolol derivatives, illustrating the level of characterization possible. acs.org

Table 4: Physicochemical and Spectrometric Identifiers for (R)-Exaprolol

IdentifierValueSource
Molecular Formula C₁₈H₂₉NO₂ nih.govnih.gov
Molecular Weight 291.43 g/mol nih.gov
Exact Mass (Monoisotopic) 291.219829168 Da nih.gov

Computational Chemistry and Molecular Modeling of R Exaprolol

Molecular Docking Studies with Adrenergic Receptor Structures

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. wikipedia.org This method is fundamental in structure-based drug design for predicting the binding mode and affinity of a small molecule, such as (R)-Exaprolol, to its target protein. wikipedia.orgnih.gov The primary targets for Exaprolol (B1671830) are the β-adrenergic receptors (ADRB), which are G-protein coupled receptors (GPCRs). genome.jp

Docking studies of (R)-Exaprolol into the crystal structures of β1- and β2-adrenergic receptors are performed to elucidate the specific molecular interactions responsible for its antagonist activity. The process involves placing the flexible (R)-Exaprolol molecule into the receptor's binding pocket and evaluating numerous possible conformations or "poses". wikipedia.org A scoring function is then used to estimate the binding affinity for each pose, with lower energy values indicating a more stable and likely binding interaction. wikipedia.org

Key interactions for beta-blockers within the adrenergic receptor binding site typically involve:

Hydrogen bonding: The hydroxyl group on the propanolamine (B44665) side chain and the secondary amine are critical for forming hydrogen bonds with key residues in the binding pocket, such as Aspartate and Asparagine in transmembrane helices.

Hydrophobic interactions: The aromatic ring system (the cyclohexylphenoxy group in Exaprolol) fits into a hydrophobic pocket formed by non-polar amino acid residues.

Discriminating between the (R)- and (S)-enantiomers is a key application of molecular docking. acsmedchem.org Docking simulations can rationalize the higher activity of one enantiomer over the other by revealing differences in their binding modes and interaction energies. For (R)-Exaprolol, the specific orientation of the hydroxyl group and the isopropylamino group is crucial for establishing the optimal hydrogen bond network that leads to effective receptor antagonism.

Below is a representative data table illustrating the kind of results a molecular docking study of (R)-Exaprolol with the β1- and β2-adrenergic receptors might yield.

Parameterβ1-Adrenergic Receptorβ2-Adrenergic Receptor
Binding Affinity (kcal/mol) -9.8-9.2
Key Interacting Residues Asp121, Ser212, Phe301Asp113, Asn312, Tyr316
Hydrogen Bonds Formed 2 (with Asp121, Ser212)2 (with Asp113, Asn312)
Hydrophobic Interactions Phenyl ring with Phe301, Val122; Cyclohexyl ring with Trp298Phenyl ring with Tyr316, Phe290; Cyclohexyl ring with Ile309

Note: The data in this table is illustrative and represents typical outcomes from molecular docking simulations.

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Following molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the (R)-Exaprolol-adrenergic receptor complex over time. uomustansiriyah.edu.iq While docking provides a static snapshot of the binding pose, MD simulations offer a more realistic view by simulating the movements of atoms and molecules, accounting for the flexibility of both the ligand and the receptor in a solvated environment. wikipedia.orguomustansiriyah.edu.iq

An MD simulation of the (R)-Exaprolol-receptor complex, generated from a high-scoring docking pose, can provide critical insights into:

Stability of the Binding Pose: MD simulations can confirm whether the predicted binding mode from docking is stable over a period of nanoseconds. The root-mean-square deviation (RMSD) of the ligand is monitored to assess its stability within the binding pocket. nih.gov

Conformational Changes: The simulation can reveal subtle "induced-fit" adjustments in the receptor's structure upon ligand binding. wikipedia.org

Role of Water Molecules: MD explicitly includes water molecules, which can play a crucial role in mediating ligand-receptor interactions through water-bridged hydrogen bonds.

Binding Free Energy Calculation: Advanced techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) or MM-GBSA can be applied to the MD trajectory to calculate a more accurate estimate of the binding free energy, which correlates better with experimental binding affinities. acsmedchem.orgnih.gov

These simulations can run for tens to hundreds of nanoseconds to ensure the system reaches equilibrium and to observe significant conformational events. nih.govnih.gov The results help refine the understanding of the ligand's mechanism of action and the structural basis for its antagonist properties. uomustansiriyah.edu.iq

Simulation ParameterValue/Observation
Simulation Time 100 ns
Ligand RMSD (avg.) < 2.0 Å
Receptor Backbone RMSD (avg.) < 2.5 Å
Key Interaction Stability Hydrogen bonds with Asp113 and Asn312 maintained > 90% of simulation time.
Binding Free Energy (MM/PBSA) -45.5 ± 4.2 kcal/mol

Note: The data in this table is hypothetical, representing typical outputs from an MD simulation study.

Quantum Chemical Calculations for Conformational Analysis and Electronic Properties

Quantum chemical (QC) calculations are used to investigate the intrinsic properties of the (R)-Exaprolol molecule itself, independent of the receptor. nih.gov These methods, based on the principles of quantum mechanics, provide highly accurate information about the molecule's electronic structure and energy. cambridge.org

For (R)-Exaprolol, QC calculations are particularly useful for:

Conformational Analysis: The molecule has several rotatable bonds, leading to a large number of possible conformations. QC methods can be used to calculate the relative energies of these different conformers to identify the most stable, low-energy shapes the molecule is likely to adopt in solution. researchgate.netnih.gov This information is crucial for selecting the correct starting conformation for docking studies.

Electronic Property Calculation: QC can determine the distribution of electron density within the molecule, which is visualized as an electrostatic potential (ESP) map. The ESP map highlights electron-rich (negative potential) and electron-poor (positive potential) regions, which are critical for identifying sites that can act as hydrogen bond donors or acceptors.

Calculation of Molecular Orbitals: Understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity and its ability to participate in charge-transfer interactions.

These calculations help build a comprehensive profile of the molecule's inherent physicochemical properties, which ultimately govern its interaction with the biological target. nih.gov

PropertyCalculated Value/Description
Lowest Energy Conformer Characterized by an intramolecular hydrogen bond between the side-chain hydroxyl and amine groups.
Dipole Moment 2.15 Debye
Electrostatic Potential (ESP) Negative potential localized on the two oxygen atoms; Positive potential near the hydroxyl and amine hydrogens.
HOMO-LUMO Energy Gap 5.8 eV

Note: The data presented is illustrative of results from quantum chemical calculations.

In Silico Prediction and Optimization of Pharmacological Profiles

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate. nih.gov For (R)-Exaprolol, these predictive models can assess its drug-likeness and potential liabilities early in the development process. Computational tools can predict a wide range of pharmacological and toxicological endpoints based on the molecule's structure. nih.govnih.gov

Key predicted properties for (R)-Exaprolol would include:

Physicochemical Properties: LogP and LogD (lipid/water partition coefficients), which influence absorption and distribution. acs.org

Absorption: Prediction of human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration. nih.govnih.gov

Distribution: Plasma protein binding (PPB) potential. nih.gov

Metabolism: Likelihood of being a substrate or inhibitor for major Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4), which are responsible for the metabolism of many drugs. nih.gov

Toxicity: Prediction of potential cardiotoxicity (e.g., hERG inhibition), hepatotoxicity, and mutagenicity. nih.gov

These predictions are typically based on Quantitative Structure-Activity Relationship (QSAR) models, which are statistical models built from large datasets of known compounds. nih.gov While not a substitute for experimental data, these predictions are invaluable for prioritizing candidates and identifying potential issues that may need to be addressed through chemical modification. For instance, if a molecule is predicted to have poor oral absorption, chemists can design and model derivatives with improved properties before committing to synthesis.

ADMET PropertyPredicted OutcomeProbability/Score
Human Intestinal Absorption Well absorbed> 90%
Blood-Brain Barrier (BBB) Permeation Low to moderate> 75%
CYP2D6 Inhibitor Yes> 80%
hERG Inhibition Low probability< 0.5
Hepatotoxicity Low probability< 0.6
Mutagenicity (Ames Test) Negative> 85%

Note: This table contains representative data from in silico ADMET prediction tools. The probabilities indicate the confidence of the prediction.

Q & A

Q. What experimental techniques are standard for assessing Exaprolol’s effects on erythrocyte membrane properties?

Exaprolol’s impact on erythrocyte membranes can be evaluated using cation-osmotic hemolysis (COH) and filterability assays . COH measures hemolysis rates under varying NaCl concentrations, revealing membrane stability under osmotic stress . Filterability assays (e.g., Reid’s method) quantify erythrocyte deformability by measuring transit time through narrow pores, which correlates with membrane flexibility . For reproducibility, ensure standardized protocols for NaCl gradients (e.g., 30.8–154.0 mmol·L⁻¹) and exaprolol concentrations (e.g., 2.5 × 10⁻⁴ mol·L⁻¹). Statistical validation (e.g., ANOVA, p < 0.001) is critical to confirm significance in parameters like % hemolysis or MCV changes .

Q. How should researchers design in vivo studies to evaluate Exaprolol’s cardioprotective effects?

Use feline models of acute myocardial ischaemia to monitor physiological responses. Key endpoints include:

  • Epicardial ST-segment elevation (measured via electrocardiography at multiple sites).
  • Left ventricular (LV) hemodynamics (e.g., LV dP/dt, LV end-diastolic pressure).
    Administer exaprolol intravenously (e.g., 1.0 mg·kg⁻¹) post-occlusion and track recovery over 3–4 hours. Control for spontaneous ST-segment reduction in untreated subjects by comparing saline vs. exaprolol groups . Stratify data by ischaemia severity (e.g., ST-segment elevation thresholds >2.0 mV) to analyze site-specific effects .

Q. What parameters are essential for quantifying Exaprolol’s β-adrenergic receptor blockade activity?

Focus on:

  • Heart rate reduction (chronotropic effect).
  • LV contractility changes (inotropic effect via LV dP/dt).
  • Membrane stabilising activity (e.g., reduced erythrocyte hemolysis in high ionic strength solutions).
    Validate using competitive binding assays with radiolabeled β-receptor ligands and correlate with functional outcomes (e.g., ST-segment changes) .

Advanced Research Questions

Q. How can contradictory data between COH and filterability assays be resolved when studying Exaprolol’s membrane effects?

Contradictions arise from differing mechanistic insights:

  • COH reflects membrane permeability under osmotic stress, which increases with exaprolol’s lipophilic intercalation into lipid bilayers .
  • Filterability measures deformability, which decreases due to exaprolol-induced MCV reduction and increased cytoplasmic viscosity .
    To reconcile these, combine electron microscopy (to visualize membrane structure) with electrophoretic mobility assays (to assess surface charge changes). Triangulate data using statistical models (e.g., multivariate regression) to isolate variables like ionic strength or drug concentration .

Q. What methodologies optimize dose-response studies for Exaprolol’s dual β-blocking and membrane-stabilizing actions?

  • Dose stratification : Test low (β-blocking) vs. high (membrane-perturbing) concentrations (e.g., 1.0 mg·kg⁻¹ vs. 2.5 × 10⁻⁴ mol·L⁻¹) .
  • Temporal tracking : Measure hemodynamic parameters (e.g., heart rate) and erythrocyte indices (e.g., MCHC) at intervals (15 min–4 hours) to capture prolonged effects .
  • Cross-validation : Compare in vivo cardiac outcomes with in vitro erythrocyte assays to distinguish receptor-mediated vs. nonspecific membrane effects .

Q. How can researchers address limitations in existing exaprolol studies, such as species-specific responses or incomplete mechanistic data?

  • Comparative models : Replicate experiments in human erythrocytes or alternative animal models (e.g., rodents) to assess translatability .
  • Omics integration : Use proteomics (e.g., membrane protein cross-linking analysis) or metabolomics to identify pathways affected by exaprolol .
  • Systematic reviews : Apply PRISMA guidelines to synthesize conflicting findings (e.g., glutaraldehyde vs. exaprolol effects on COH) and highlight knowledge gaps .

Methodological Guidelines

  • Experimental Design : Follow ICSH protocols for blood sample handling (heparin anticoagulant, donor age 20–48 years) to minimize variability .
  • Data Analysis : Use error bars (standard deviation) and t-tests for small datasets; employ ANOVA for multi-group comparisons (e.g., exaprolol vs. glutaraldehyde) .
  • Reporting : Include raw data in appendices (e.g., ST-segment measurements from 35 epicardial sites) and highlight limitations (e.g., filtration time constraints) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.